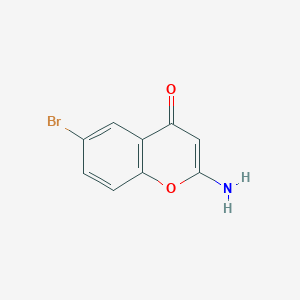

2-Amino-6-bromo-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

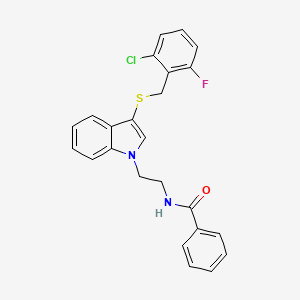

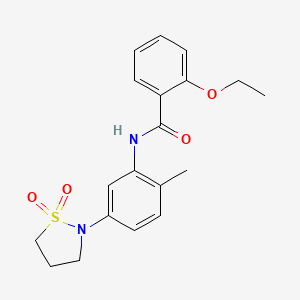

2-Amino-6-bromo-4H-chromen-4-one is a chemical compound with the CAS Number: 81563-94-2 . It has a molecular weight of 240.06 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . For instance, magnesium oxide (MgO) has been used as an extremely active heterogeneous base catalyst for the synthesis of pyran annulated chromene derivatives .Molecular Structure Analysis

The IUPAC name of this compound is 2-amino-6-bromo-4H-chromen-4-one . The InChI code is 1S/C9H6BrNO2/c10-5-1-2-8-6 (3-5)7 (12)4-9 (11)13-8/h1-4H,11H2 .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 282-283 .Aplicaciones Científicas De Investigación

Theoretical and Experimental Studies

- Theoretical Calculations and Spectroscopic Study: 2-Amino-6-bromo-4H-chromen-4-one derivatives have been studied for their geometrical structure, vibrational wavenumbers, nuclear magnetic behavior, and natural bond orbital analysis using density functional theory. These studies provide insights into the stability and reactivity of these compounds, which are essential for their applications in scientific research (Yadav et al., 2020).

Medicinal Chemistry

- Apoptosis Induction in Cancer Cells: 2-Amino-6-bromo-4H-chromen-4-one derivatives have been identified as potent apoptosis inducers. They have shown effectiveness in nuclear fragmentation, cell cycle arrest, and apoptosis induction in various human cell lines, which is significant for cancer research (Kemnitzer et al., 2004).

Catalysis and Synthesis

- Electrocatalytic Synthesis: An electrochemically induced multicomponent transformation has been used for the efficient and selective formation of 2-amino-4H-chromene scaffolds. This method offers advantages in terms of selectivity and yields compared to classic chemical base catalysis, contributing to the development of 2-amino-4H-chromene chemistry (Elinson et al., 2008).

Anticancer Properties

- Anticancer Activity: Certain 2-amino-6-bromo-4H-chromen-4-one derivatives have shown promising anticancer activity against human alveolar basal epithelial and epidermoid cancer cell lines. This highlights their potential in developing new anticancer therapies (Kalla et al., 2014).

Drug Resistance in Cancer

- Overcoming Drug Resistance in Cancer: Ethyl 2-amino-6-bromo-4H-chromene-3-carboxylate derivatives have been studied for their ability to mitigate drug resistance and synergize with cancer therapies in leukemia cells. These studies are crucial for developing treatments for cancers with multiple drug resistance (Das et al., 2009).

Direcciones Futuras

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

Propiedades

IUPAC Name |

2-amino-6-bromochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUZEQPGFLZYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=C(O2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromo-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2859619.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2859621.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide](/img/structure/B2859623.png)

![5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile](/img/structure/B2859634.png)

![4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2859636.png)